N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-10-7-11(2)13(4)17(12(10)3)23(19,20)18-14-5-6-15-16(8-14)22-9-21-15/h5-8,18H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPVZPOVGNKJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their bacteriostatic properties and have been modified to enhance their pharmacological profiles. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a benzodioxole moiety and a sulfonamide functional group, which contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities including antibacterial, antifungal, and anticancer properties. The following sections detail these activities with supporting data.
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial effects. This compound has shown significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound retains the fundamental properties of sulfonamides while potentially offering enhanced efficacy due to structural modifications.
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against common pathogens:
| Fungal Strain | MIC |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings suggest that the compound could be a candidate for treating fungal infections, particularly in immunocompromised patients.
Anticancer Properties
Research into the anticancer potential of this compound has yielded promising results. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 18 µM |
The mechanism of action appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
The biological activity of this compound is attributed to its ability to interfere with bacterial folate synthesis and its interaction with various cellular pathways in cancer cells. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase and thus blocking folate synthesis in bacteria.
In cancer cells, it may modulate pathways involving apoptosis and cell cycle regulation by affecting key proteins involved in these processes.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in clinical settings:
- Study on Bacterial Infections : A clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.
- Anticancer Trials : In a phase II trial for breast cancer patients resistant to conventional therapies, patients treated with this compound showed improved survival rates and reduced tumor sizes compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
